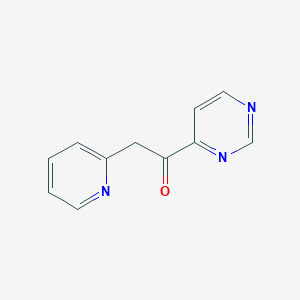
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a xanthene core substituted with bromopentyl and diphenylphosphine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between appropriate aromatic aldehydes and ketones under acidic conditions.
Introduction of Bromopentyl Group: The bromopentyl group is introduced via a nucleophilic substitution reaction, where a suitable bromopentyl halide reacts with the xanthene core.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Xanthene Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems due to its ability to form complexes with metal ions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- (2-(5-Bromopentyl)-9,9-dimethyl-7-hexyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
Uniqueness
The uniqueness of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) lies in its specific substitution pattern on the xanthene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and catalysis.
Eigenschaften
Molekularformel |
C49H51BrOP2 |
|---|---|
Molekulargewicht |
797.8 g/mol |
IUPAC-Name |
[2-(5-bromopentyl)-5-diphenylphosphanyl-9,9-dimethyl-7-pentylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C49H51BrOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32H2,1-3H3 |
InChI-Schlüssel |
VLYPXIPQBRMREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)

![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)

![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)



![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)




